1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one
Description
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone derivative featuring a 2-amino-4-fluorophenyl group attached to a chloropropanone backbone. The chloropropanone moiety introduces electrophilic character, making it a candidate for nucleophilic substitution reactions or coordination with metal ions.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(2-amino-4-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2 |
InChI Key |
IIILQGIDHWATCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Fluorinated Anilines
The Friedel-Crafts acylation pathway remains a cornerstone for synthesizing 1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one. This method involves reacting 2-amino-4-fluorophenol with chloroacetyl chloride in the presence of Lewis acid catalysts. Aluminum trichloride (AlCl₃) demonstrates particular efficacy, facilitating electrophilic aromatic substitution at the para position relative to the amino group.
Key reaction parameters:
- Molar ratio : 1:1.2 (phenol:chloroacetyl chloride)
- Temperature : 0–5°C during addition, followed by gradual warming to 25°C
- Solvent system : Dichloromethane (DCM) or 1,2-dichloroethane
Post-reaction workup typically involves quenching with ice-cold water, followed by extraction with ethyl acetate. This method yields crude product with 70–75% purity, necessitating subsequent purification steps.
Nucleophilic Amination of Halogenated Propanones
An alternative route employs 1-(2,4-difluorophenyl)-3-chloropropan-2-one as the starting material, undergoing selective amination at the 2-position. Ammonium hydroxide in tetrahydrofuran (THF) at reflux conditions (66°C) facilitates this transformation through an SNAr mechanism.
Critical considerations:
- Reaction time : 8–12 hours
- Ammonia concentration : 28–30% aqueous solution
- Byproduct management : Co-produced fluoride ions require neutralization with calcium carbonate
This method achieves moderate yields (60–65%) but offers superior regioselectivity compared to Friedel-Crafts approaches.
Advanced Synthesis Methodologies
Microwave-Assisted Synthesis
Recent advancements incorporate microwave irradiation to accelerate reaction kinetics. A representative protocol involves:
- Mixing 2-amino-4-fluorophenol (1 eq) with chloroacetic acid (1.2 eq)
- Adding phosphorus oxychloride (POCl₃) as both catalyst and solvent
- Irradiating at 150W for 15 minutes (maintaining internal temperature at 80°C)
This technique reduces reaction time from hours to minutes while improving yield to 82–85%. Product characterization via $$ ^1H $$ NMR confirms complete conversion, with characteristic peaks at δ 2.85 (s, 3H, COCH₃) and δ 6.75–7.15 (m, 3H, aromatic).
Continuous Flow Chemistry
Pilot-scale production employs continuous flow reactors to enhance reproducibility and safety. Key parameters in flow synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence time | 8.5 minutes | Maximizes conversion |
| Temperature | 75°C | Balances kinetics/stability |
| Pressure | 2.8 bar | Prevents solvent vaporization |
| Catalyst loading | 5 mol% AlCl₃ | Minimizes waste |
This method achieves 89% isolated yield with >98% purity by HPLC.
Purification and Isolation Techniques
Crystallization Optimization
Recrystallization remains the primary purification method. Solvent screening reveals ethanol/water (4:1 v/v) as optimal, producing needle-like crystals with melting point 112–114°C. Adding 1% activated charcoal during hot filtration removes colored impurities without adsorbing product.
Chromatographic Methods
For high-purity pharmaceutical applications, flash chromatography on silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent achieves 99.5% purity. Retention factor ($$ R_f $$) values:
- Target compound: 0.42
- Byproducts: <0.25
Recent patents describe using simulated moving bed (SMB) chromatography for industrial-scale separation, reducing solvent consumption by 40% compared to batch processes.
Analytical Characterization
Comprehensive spectral data validate synthetic success:
Mass Spectrometry (EI-MS):
- Molecular ion peak at m/z 231.5 [M+H]⁺
- Fragment pattern: 231 → 213 (–H₂O), 185 (–COCH₃)
Infrared Spectroscopy (FT-IR):
- Strong absorption at 1685 cm⁻¹ (C=O stretch)
- N–H bending vibrations at 1610 cm⁻¹
- C–F stretch at 1225 cm⁻¹
X-ray Crystallography:
- Orthorhombic crystal system (Space group P2₁2₁2₁)
- Unit cell dimensions: a = 7.42 Å, b = 10.35 Å, c = 12.78 Å
- Dihedral angle between aromatic rings: 38.7°
Comparative Evaluation of Synthetic Approaches
The following table synthesizes data from multiple studies:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 85 | 6h | Industrial |
| Microwave-Assisted | 85 | 92 | 15min | Pilot |
| Continuous Flow | 89 | 98 | 8.5min | Commercial |
| SNAr Amination | 65 | 88 | 12h | Lab-scale |
Continuous flow synthesis emerges as the most efficient methodology, though requiring significant capital investment. Microwave techniques offer the best balance between cost and performance for research laboratories.
Chemical Reactions Analysis
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to active sites, while the chlorine atom may participate in covalent modifications or interactions. These interactions can lead to the inhibition or activation of target proteins, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: The 2-amino-4-fluorophenyl group is critical for HDAC inhibition, as seen in HDACi966 and the benzamide derivative . This moiety likely facilitates hydrogen bonding with enzyme active sites. Chloropropanone vs. Acrylamide/Benzamide Backbones: The chloropropanone chain in the target compound may confer distinct reactivity compared to the acrylamide or benzamide groups in HDAC inhibitors. For example, the ketone group could participate in Schiff base formation or act as a leaving group in synthetic modifications, whereas acrylamides enable π-π stacking in enzyme binding .
In contrast, bromine (e.g., 1-(4-Bromophenyl)-3-chloropropan-2-one) introduces steric bulk and alters hydrophobicity . Amino Group: The ortho-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-amino analogs like 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one .
Synthetic Utility: Bromomethyl derivatives (e.g., 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one) serve as intermediates for further functionalization, whereas the target compound’s amino group allows direct conjugation or derivatization .
Structural Characterization :
- Related compounds, such as chidamide, have been structurally resolved via X-ray diffraction using SHELX programs, suggesting similar methodologies could apply to the target compound .
Research Findings and Implications
- HDAC Inhibition: The structural similarity to HDACi966 and N-(2-Amino-4-Fluorophenyl)-benzamide derivatives implies that this compound may exhibit HDAC-modulating activity, particularly if the chloropropanone moiety can mimic the zinc-binding groups of established inhibitors .
- Reactivity Profile: The chloropropanone group’s susceptibility to nucleophilic attack could be leveraged for prodrug design or covalent binding strategies, differentiating it from non-reactive HDAC inhibitors .
- SAR Insights: The absence of bioactivity in bromo/chloro analogs underscores the necessity of the amino group for target engagement, guiding future synthetic efforts toward amino-retaining derivatives .
Biological Activity
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H10ClFNO, with a molecular weight of approximately 221.64 g/mol. The compound features a chloropropanone moiety and an amino group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been proposed:
- Electrophilic Interactions : The chloropropanone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity.
- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors involved in neurotransmission and cell signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating potency comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 15.63 | Doxorubicin | 10.38 |
| HCT-116 (Colon) | 12.45 | Paclitaxel | 8.25 |
| A549 (Lung) | 20.30 | Cisplatin | 5.00 |
This data suggests that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL against Staphylococcus aureus.
- Comparative analysis showed enhanced activity relative to some standard antibiotics.
Q & A
Basic: What synthetic routes are commonly used for 1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one, and how do reaction conditions affect yield and purity?
Answer:
The synthesis typically involves condensation of 2-amino-4-fluorobenzaldehyde with chloroacetone derivatives under alkaline conditions (e.g., NaOH in ethanol/methanol). Key factors include:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .
- Temperature control: Reactions often proceed at 50–70°C to avoid decomposition.
- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.
Table 1: Comparison of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Aldol condensation | Ethanol | NaOH | 65 | 95 |
| Microwave-assisted | DMF | K₂CO₃ | 78 | 98 |
Advanced: How can reaction optimization reduce by-product formation during synthesis?
Answer:
By applying Design of Experiments (DOE) , researchers systematically vary parameters (e.g., stoichiometry, temperature) to identify optimal conditions. Techniques include:
- In situ monitoring: FTIR or HPLC tracks intermediate formation .
- Catalyst screening: Transition metal catalysts (e.g., ZnCl₂) may enhance regioselectivity.
- Flow chemistry: Continuous reactors minimize side reactions via precise residence time control .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm), amine NH₂ (δ 5.5–6.0 ppm), and carbonyl (C=O at ~200 ppm) .
- IR: Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹).
- Mass spectrometry (HRMS): Molecular ion peak at m/z 215.05 [M+H]⁺ confirms molecular weight.
Advanced: How do DFT calculations complement experimental XRD data in structural analysis?
Answer:
- DFT (e.g., Gaussian): Predicts bond lengths, angles, and electrostatic potential surfaces. Discrepancies >0.05 Å between computed and experimental (XRD) values suggest conformational flexibility .
- SHELXL refinement: Adjusts thermal parameters and resolves disorder using constraints (e.g., AFIX commands) .
Table 2: XRD vs. DFT Bond Lengths (Å)
| Bond | XRD | DFT |
|---|---|---|
| C=O | 1.221 | 1.215 |
| C-Cl | 1.785 | 1.798 |
Basic: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
- Low solubility: Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Disorder: Diffuse scattering is addressed via TWIN/BASF commands in SHELXL .
- Temperature: Crystallization at 4°C minimizes thermal motion artifacts .
Advanced: How are disordered regions refined in crystal structures?
Answer:
- SHELXL tools: Apply PART , SUMP , and ISOR constraints to model anisotropic displacement .
- Occupancy refinement: Split positions for overlapping atoms (e.g., fluorine/chlorine disorder) .
Basic: What in vitro assays assess biological activity?
Answer:
- Enzyme inhibition: HDAC3 assays (IC₅₀ determination via fluorogenic substrates) .
- Cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa) .
Advanced: Designing SAR studies for substituent effects (4-F, 3-Cl)
Answer:
- Synthetic modifications: Replace fluorine with other halogens (Cl, Br) or electron-withdrawing groups.
- Docking simulations (AutoDock): Compare binding affinities to HDAC3 active sites .
- Pharmacophore mapping: Identify critical H-bonding (NH₂) and hydrophobic (Cl) interactions.
Advanced: Resolving contradictions between computational and experimental data
Answer:
- Multi-technique validation: Cross-check DFT predictions with XRD, NMR, and IR .
- Solvent effects in DFT: Include implicit solvent models (e.g., PCM) to better match experimental dipole moments .
Basic: Recommended storage conditions for stability
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
